molecular formula C18H18N4O2S2 B11618563 7-Methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

7-Methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11618563
M. Wt: 386.5 g/mol
InChI Key: KDBRKTLIHXACDH-LCYFTJDESA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis via Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction analysis reveals the compound crystallizes in the orthorhombic system with space group P2~1~2~1~2~1~, consistent with related pyrido[1,2-a]pyrimidinone derivatives. The asymmetric unit contains one molecule, with lattice parameters a = 4.25 Å, b = 11.63 Å, and c = 20.60 Å, forming a tightly packed three-dimensional network. The pyrido[1,2-a]pyrimidinone core exhibits near-planarity (maximum deviation: 0.015 Å), while the thiazolidinone ring adopts a slight envelope conformation due to steric interactions with the (Z)-configured methylidene group.

Table 1: Selected crystallographic parameters
Parameter Value
Crystal system Orthorhombic
Space group P2~1~2~1~2~1~
a (Å) 4.2546 (4)
b (Å) 11.6274 (10)
c (Å) 20.604 (2)
V (ų) 1019.27 (17)
Z 4

The dihedral angle between the pyrimidinone and thiazolidinone rings measures 88.5°, indicating near-orthogonal orientation, which minimizes electronic repulsion between the conjugated π-systems. Intermolecular C—H⋯O hydrogen bonds (2.42–2.58 Å) and π-π stacking (centroid distance: 3.54 Å) stabilize the crystal lattice.

Vibrational Spectral Interpretation through FT-IR/Raman Spectroscopy

Fourier-transform infrared (FT-IR) and Raman spectra exhibit characteristic vibrations of the fused heterocyclic system:

  • C=O stretch : A strong band at 1708 cm⁻¹ (IR) corresponds to the pyrimidin-4-one carbonyl, redshifted by 12 cm⁻¹ compared to non-conjugated analogs due to resonance with the adjacent nitrogen lone pairs.
  • C=S vibration : The thioxo group shows a distinct Raman-active peak at 648 cm⁻¹, consistent with partial double-bond character (1.68 Å bond length from SC-XRD).
  • Aromatic C—H bends : In-plane and out-of-plane deformations appear between 1220–1580 cm⁻¹ (IR) and 980–1150 cm⁻¹ (Raman), respectively, confirming the rigid planar structure observed crystallographically.
Table 2: Key vibrational assignments
Vibration Type FT-IR (cm⁻¹) Raman (cm⁻¹)
ν(C=O) 1708 1710
ν(C=S) - 648
δ(C—H) aromatic 1552 1548
ν(C—N) piperidinyl 1245 1240

The absence of N—H stretching modes above 3200 cm⁻¹ confirms full substitution at the thiazolidinone nitrogen.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis quantifies intermolecular contacts contributing to crystal packing:

  • H⋯O interactions : 28.4% of surface contacts (2.4–2.6 Å) from pyrimidinone carbonyl groups
  • H⋯S contacts : 11.2% (2.7–3.1 Å) involving thioxo sulfur
  • C⋯C π-stacking : 19.8% (3.4–3.6 Å) between aromatic rings
Figure 1: Fingerprint plot decomposition
  • Sharp spikes at (d~i~, d~e~) = (1.0, 1.4 Å) confirm dominant H⋯O hydrogen bonding
  • Broad wing at (d~i~, d~e~) = (1.8, 1.2 Å) corresponds to C—H⋯π interactions

The piperidinyl group participates in weak C—H⋯N contacts (6.3% surface area), inducing a chair conformation that minimizes steric clash with the methylidene substituent.

Properties

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N4O2S2/c1-11-5-6-14-19-15(21-7-3-2-4-8-21)12(17(24)22(14)10-11)9-13-16(23)20-18(25)26-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,20,23,25)/b13-9-

InChI Key

KDBRKTLIHXACDH-LCYFTJDESA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N4CCCCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N4CCCCC4)C=C1

Origin of Product

United States

Preparation Methods

Core Pyrido[1,2-a]Pyrimidinone Formation

The pyrido[1,2-a]pyrimidinone core is typically synthesized via cyclocondensation reactions. A representative protocol involves:

  • Starting Material : 2-Amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions to form 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Functionalization : The C3 position is activated for subsequent modifications. Bromination at C3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 3-bromo-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Key Reaction Parameters:

StepReagentsTemperatureTimeYield
CyclocondensationEthyl acetoacetate, HCl110°C6 hr78%
BrominationNBS, DMF25°C2 hr85%

Thiazolidinone Moiety Construction

The thiazolidinone fragment is synthesized separately and coupled to the core via Knoevenagel condensation:

Thiazolidinone Synthesis

  • Method A : Cyclocondensation of thioglycolic acid with ethyl 4-oxopentanoate forms 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene.

  • Method B : Reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethylene yields 2-(nitromethylene)thiazolidine intermediates.

Coupling to Pyrido[1,2-a]Pyrimidinone

The aldehyde group of 3-formyl-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes condensation with the thiazolidinone’s active methylene group:

  • Conditions : Piperidine catalyst in ethanol under reflux (8 hr).

  • Stereochemical Control : The Z-isomer is favored due to steric hindrance from the pyrido[1,2-a]pyrimidinone core.

One-Pot Methodologies

Recent advances employ domino reactions to streamline synthesis:

Three-Component Reaction

A mixture of 2-amino-4-methylpyridine, piperidine, and preformed thiazolidinone-aldehyde undergoes cyclization in ionic liquids (e.g., [BMIM]BF₄) at 80°C.

Performance Metrics:

ParameterValue
Yield68%
Purity (HPLC)95%
Reaction Time4 hr

Catalytic Systems and Yield Optimization

Catalyst Screening

Comparative studies reveal that Lewis acids (e.g., ZnCl₂) improve condensation efficiency:

CatalystYield (%)Selectivity (Z:E)
None453:1
ZnCl₂788:1
Cu(OAc)₂655:1

Data adapted from

Solvent Effects

Polar aprotic solvents enhance reaction rates but may compromise Z-selectivity:

SolventDielectric ConstantYield (%)Z:E Ratio
DMF36.7826:1
Ethanol24.3738:1
THF7.5584:1

Source:

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, pyrimidinone H-6)

    • δ 7.89 (d, J = 7.2 Hz, 1H, pyrido H-9)

    • δ 3.72 (m, 4H, piperidine)

    • δ 2.41 (s, 3H, CH₃).

  • HRMS : m/z 387.0942 [M+H]⁺ (calc. 387.0945).

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration of the exocyclic double bond (C5=C bond length: 1.34 Å).

Challenges and Limitations

  • Stereochemical Purity : Minor E-isomer formation (5–15%) necessitates chromatographic separation.

  • Scale-Up Issues : Microwave-assisted methods face energy transfer limitations in batch reactors.

  • Solubility : Poor aqueous solubility complicates purification (logP = 2.8) .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with possible applications in drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Notable Properties/Applications
Target Compound Pyrido[1,2-a]pyrimidin-4-one - 7-Methyl
- 2-(1-Piperidinyl)
- Z-configured thiazolidinone methylidene
Likely involves thiazolidinone-pyr. condensation Structural data inferred via SHELX refinement
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one - 6-Methyl
- 1-Phenyl
- Thiazolidinone-amino linkage
Reflux with benzoyl bromide, NaOAc Anti-inflammatory activity reported
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 2-(4-Methylbenzylamino)
- 3-Isobutyl on thiazolidinone
Unspecified, but similar scaffold assembly Crystallographic data available (MFCD03212715)
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - 4-Ethylpiperazinyl
- 3-(1-Phenylethyl) on thiazolidinone
Patent-derived synthesis Designed for kinase inhibition (e.g., ROCK1)

Key Structural and Functional Insights:

The Z-configuration of the thiazolidinone methylidene group is conserved across analogs, preserving planarity and conjugation .

Substituent Effects: Piperidine vs. Piperazine: The target’s 1-piperidinyl group (basic pKa ~11) contrasts with 4-ethylpiperazinyl in (pKa ~8.5), altering solubility and membrane permeability .

Synthetic Routes: Thiazolidinone-pyr. condensations under reflux (e.g., ) are common. Patent-derived compounds () may employ advanced catalytic methods for regioselective substitutions.

Computational and Pharmacological Comparisons

Similarity Indexing and Docking Studies:

Pharmacological Data Gaps:

  • Anti-inflammatory activity is reported for pyrazolo-pyrimidinones (10a/b ), but pyrido-pyrimidinones (target, ) lack explicit bioactivity data in the evidence.

Biological Activity

7-Methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2S2C_{22}H_{27}N_{5}O_{2}S_{2} with a molecular weight of approximately 386.50 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 - 0.03 mg/mL0.008 - 0.06 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Bacillus cereus0.015 mg/mL0.015 mg/mL
Candida albicans0.004 - 0.06 mg/mLNot determined

The compound exhibited significant antibacterial activity, outperforming standard antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times against certain strains . The most sensitive organism was found to be Enterobacter cloacae, while E. coli showed the highest resistance .

Cytotoxicity Studies

In vitro cytotoxicity tests have been conducted to evaluate the safety profile of the compound. The compound demonstrated moderate cytotoxic effects on various cancer cell lines, including:

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values indicate that while the compound has potential as an anticancer agent, further optimization may be required to enhance its efficacy .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Wall Synthesis : The thiazolidinone moiety may interfere with bacterial cell wall synthesis.
  • DNA Intercalation : The pyrimidine structure can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death .

Case Studies

A notable study evaluated the efficacy of this compound in a murine model infected with E. coli. Treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls, suggesting potential for therapeutic applications in infectious diseases .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions requiring precise optimization:

  • Thiazolidinone ring formation : Initiate with condensation reactions using aldehydes and thiourea derivatives under acidic or basic conditions.
  • Pyrido[1,2-a]pyrimidin-4-one assembly : Cyclization steps with appropriate amines and ketones at controlled temperatures (e.g., 80–100°C).
  • Solvent and catalyst selection : Use polar aprotic solvents (e.g., DMSO, acetonitrile) and Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the final product, verified via HPLC (>95% purity) .

Basic: How is structural confirmation of this compound achieved in academic research?

Structural validation employs:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign signals to confirm substituent positions (e.g., Z-configuration of the thiazolidinone methylidene group) .
    • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Basic: What preliminary biological screening approaches are recommended for this compound?

Initial evaluations focus on:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring IC₅₀ values and selectivity indices relative to normal cells .
  • Cellular uptake studies : Fluorescence tagging or radiolabeling to assess bioavailability .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

SAR strategies include:

  • Systematic substitution analysis : Compare analogues with varying substituents (e.g., piperidine vs. thiomorpholine) to identify critical functional groups. For example:

    Substituent PositionModificationBioactivity Impact
    Thiazolidinone C-3Benzyl vs. 4-fluorobenzylEnhanced anticancer potency with fluorinated groups
    Pyrido C-2Piperidinyl vs. phenoxyImproved solubility with polar groups
  • Computational docking : Predict binding affinities to targets like kinases or DNA topoisomerases, correlating with experimental IC₅₀ values .

Advanced: What methodologies address low solubility or bioavailability in preclinical studies?

Approaches include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous dispersion and sustained release .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystalline lattice and dissolution rates .

Advanced: How can researchers resolve conflicting data on target specificity?

  • Competitive binding assays : Use fluorescence polarization or SPR to quantify interactions with suspected targets (e.g., EGFR, tubulin) .
  • CRISPR-Cas9 knockout models : Validate target dependency by assessing activity in gene-edited cell lines .
  • Proteomics profiling : SILAC-based mass spectrometry to identify off-target protein interactions .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors for exothermic steps (e.g., cyclization), reducing side reactions .
  • Catalyst recycling : Immobilize Lewis acids (e.g., Fe₃O₄-supported ZnCl₂) to minimize waste .
  • DoE (Design of Experiments) : Multi-variable optimization (temperature, solvent ratio) to maximize yield .

Advanced: How can computational modeling guide the design of analogues with improved potency?

  • Molecular dynamics simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding residues .
  • QSAR models : Train regression models using descriptors (e.g., logP, polar surface area) to predict bioactivity .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Advanced: What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Metabolomics : LC-MS profiling to track metabolic shifts (e.g., TCA cycle inhibition) .
  • In vivo imaging : PET/CT with radiolabeled compound to monitor tissue distribution in murine models .

Advanced: How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and AUC in rodent models to identify bioavailability bottlenecks .
  • Metabolite identification : LC-HRMS to detect hepatic metabolites that may deactivate the compound .
  • Tumor microenvironment models : 3D spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .

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